3-Pyridinethiol Exhibits 10.0 kJ mol⁻¹ Gas-Phase Thiol Tautomer Stabilization Over 2-Mercaptopyridine Analogs
In the gas phase, 3-pyridinethiol exists predominantly in the thiol form, with an experimental stabilization energy of 10.0 ± 1.5 kJ mol⁻¹ relative to the thione tautomer [1]. This quantitative differentiation is critical because the tautomeric state directly influences the compound's ability to act as an S-donor ligand versus an N-donor species.
| Evidence Dimension | Tautomer stabilization energy (thiol vs. thione form) |
|---|---|
| Target Compound Data | 10.0 ± 1.5 kJ mol⁻¹ (favoring thiol form) |
| Comparator Or Baseline | 2-Mercaptopyridine (gas-phase equilibrium favors thione form to varying degrees depending on substitution) |
| Quantified Difference | ~10.0 kJ mol⁻¹ stabilization energy (thiol form of 3-pyridinethiol) |
| Conditions | Gas phase; ion cyclotron resonance spectroscopy |
Why This Matters
Procurement of 3-pyridinethiol is essential for applications requiring a stable, non-tautomerizing thiol group that reliably binds to metal surfaces or acts as a predictable S-donor ligand, whereas 2-mercaptopyridine exhibits greater tautomeric lability that can compromise reproducibility.
- [1] Tautomeric equilibria of mercaptopyridines in the gas phase; an ion cyclotron resonance study. ScienceDirect. View Source
